molecular formula C7H8N2OS B068813 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone CAS No. 161402-83-1

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone

Cat. No. B068813
M. Wt: 168.22 g/mol
InChI Key: FWVPAEXGJNZJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone, also known as DIET, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmaceutical applications. DIET is a five-membered ring that contains both nitrogen and sulfur atoms, making it a thiazole derivative.

Mechanism Of Action

The mechanism of action of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone inhibits the growth of cancer cells and induces apoptosis. 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone can reduce tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone in lab experiments is its potential as a pharmaceutical agent. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. In addition, research on the synthesis of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone and its derivatives may lead to the development of new pharmaceutical agents. Finally, studies on the use of 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone in combination with other drugs or therapies may lead to improved treatment options for cancer and other diseases.

Synthesis Methods

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone can be synthesized through a multistep process involving the reaction of 2-aminothiazole with various reagents. One common method involves the reaction of 2-aminothiazole with chloroacetyl chloride to form 2-chloroacetylthiazole. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiazole. Finally, 2-hydrazinylthiazole is reacted with acetic anhydride to form 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone.

Scientific Research Applications

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been studied for its potential pharmaceutical applications, particularly in the treatment of cancer and other diseases. Several studies have shown that 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone exhibits anticancer activity by inducing apoptosis in cancer cells. In addition, 1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

161402-83-1

Product Name

1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanone

InChI

InChI=1S/C7H8N2OS/c1-5(10)6-4-9-2-3-11-7(9)8-6/h4H,2-3H2,1H3

InChI Key

FWVPAEXGJNZJGF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN2CCSC2=N1

Canonical SMILES

CC(=O)C1=CN2CCSC2=N1

synonyms

Ethanone, 1-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)- (9CI)

Origin of Product

United States

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